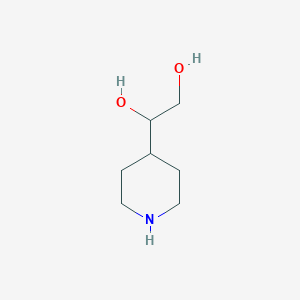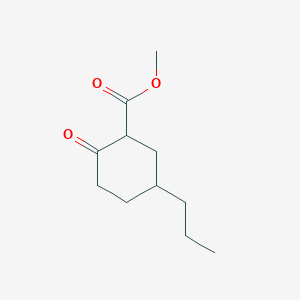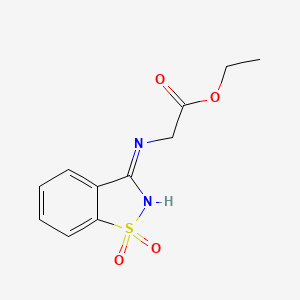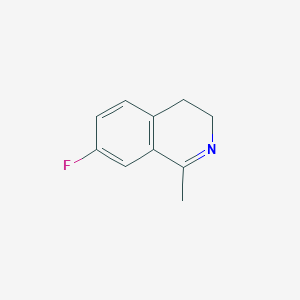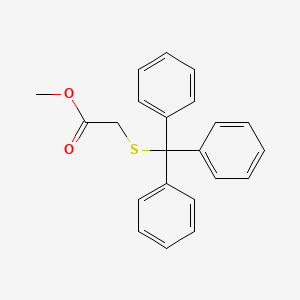
Methyl 2-tritylsulfanylacetate
Vue d'ensemble
Description
Methyl 2-tritylsulfanylacetate is an organic compound with the molecular formula C22H20O2S and a molar mass of 348.458 g/mol . . This compound is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanylacetate moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Methyl 2-tritylsulfanylacetate can be synthesized through various synthetic routes. One common method involves the reaction of trityl chloride with methyl thioglycolate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Methyl 2-tritylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the thiol derivative.
Applications De Recherche Scientifique
Methyl 2-tritylsulfanylacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound can be used in the development of new drugs, particularly those targeting sulfanyl-containing enzymes or pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-tritylsulfanylacetate involves its interaction with molecular targets through its sulfanyl and trityl groups. The sulfanyl group can participate in nucleophilic and electrophilic reactions, while the trityl group can provide steric hindrance and stability to the molecule. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Methyl 2-tritylsulfanylacetate can be compared with similar compounds such as:
Methyl 2-thioacetate: This compound lacks the trityl group, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 2-benzylsulfanylacetate: The presence of a benzyl group instead of a trityl group results in different steric and electronic properties, affecting its reactivity and applications.
Methyl 2-phenylsulfanylacetate: Similar to the benzyl derivative, the phenyl group provides different steric and electronic effects compared to the trityl group.
The uniqueness of this compound lies in its trityl group, which provides significant steric hindrance and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
83544-05-2 |
|---|---|
Formule moléculaire |
C22H20O2S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
methyl 2-tritylsulfanylacetate |
InChI |
InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
Clé InChI |
MVUPACKEURZFOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
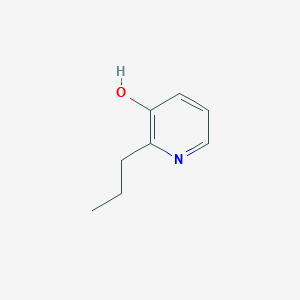
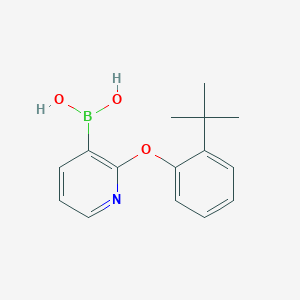
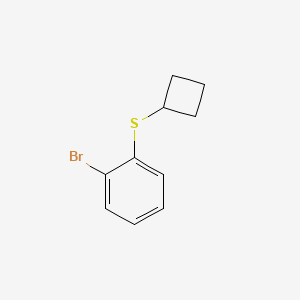
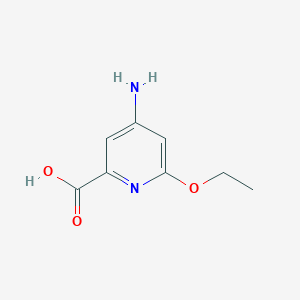
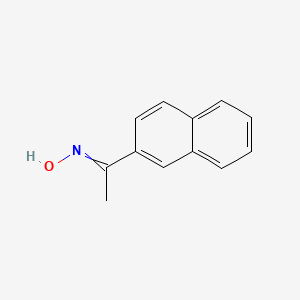
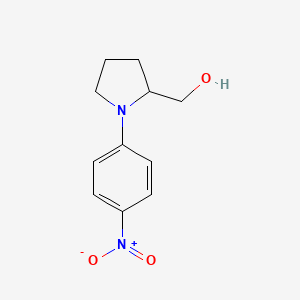
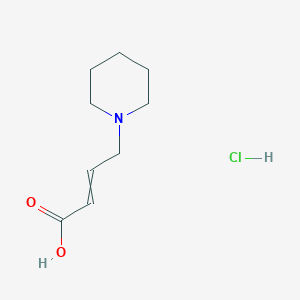
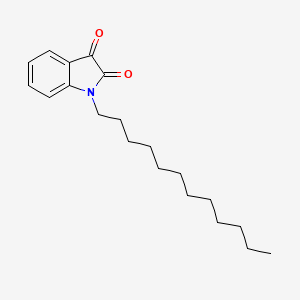
![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)
